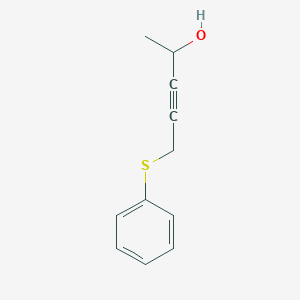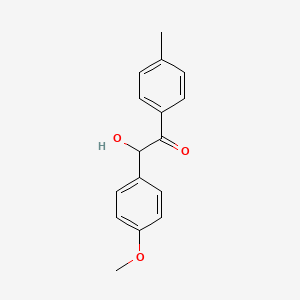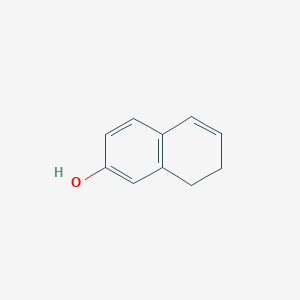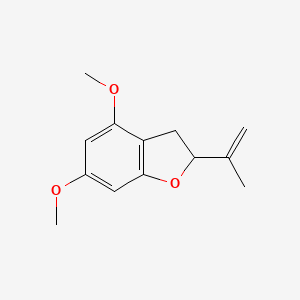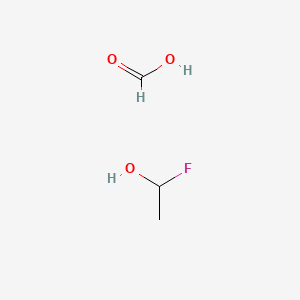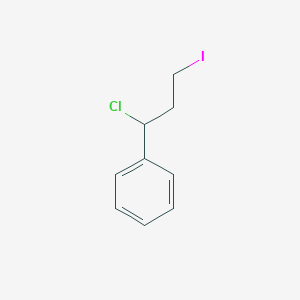![molecular formula C19H22N2O2 B14298902 1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]- CAS No. 114070-54-1](/img/structure/B14298902.png)
1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is a chemical compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups attached to the nitrogen atoms of the propanediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- typically involves the reaction of 1,3-propanediamine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds between the amine groups of the propanediamine and the aldehyde groups of the methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various conditions, including elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or other reduced derivatives.
科学研究应用
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxyphenyl groups may facilitate binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl)-: This compound has similar structural features but with aminoethyl groups instead of methoxyphenyl groups.
N,N-Dimethyl-1,3-propanediamine: This compound has dimethyl groups attached to the nitrogen atoms instead of methoxyphenyl groups.
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: This compound has tetramethyl groups attached to the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is unique due to the presence of methoxyphenyl groups, which can impart specific chemical and physical properties. These properties may include enhanced binding affinity to certain molecular targets, increased stability, and unique reactivity compared to similar compounds.
属性
CAS 编号 |
114070-54-1 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-N-[3-[(2-methoxyphenyl)methylideneamino]propyl]methanimine |
InChI |
InChI=1S/C19H22N2O2/c1-22-18-10-5-3-8-16(18)14-20-12-7-13-21-15-17-9-4-6-11-19(17)23-2/h3-6,8-11,14-15H,7,12-13H2,1-2H3 |
InChI 键 |
RTYZWSFGGDSRKN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C=NCCCN=CC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
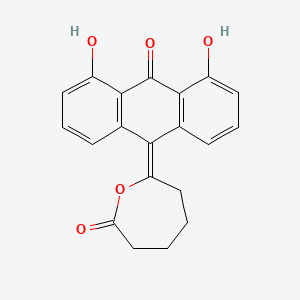

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
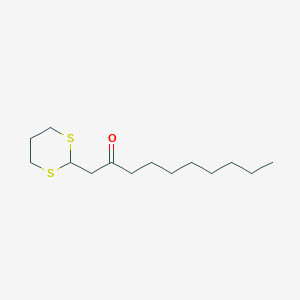
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
